molecular formula C9H8BrNO B8755954 5-(Bromomethyl)-2-methylbenzo[d]oxazole

5-(Bromomethyl)-2-methylbenzo[d]oxazole

Cat. No.: B8755954
M. Wt: 226.07 g/mol
InChI Key: DMBRFAIDBVGHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Bromomethyl)-2-methylbenzo[d]oxazole is a versatile benzoxazole derivative of high interest in medicinal chemistry and neuroscience research, particularly in the development of novel monoamine oxidase (MAO) inhibitors . The benzoxazole scaffold is a privileged structure in drug discovery, and the bromomethyl group at the 5-position serves as a key reactive handle for further functionalization, allowing researchers to synthesize more complex molecules for structure-activity relationship studies . This compound is primarily valued for its role as a precursor in the synthesis of potent MAO inhibitors . MAO enzymes are important drug targets for treating neuropsychiatric and neurodegenerative disorders, with MAO-B inhibitors being used in Parkinson's disease therapy and MAO-A inhibitors employed as antidepressants . Recent scientific studies have demonstrated that 2-methylbenzo[d]oxazole derivatives, synthesized from intermediates like this compound, can exhibit potent and selective inhibition of these enzymes. For instance, specific derivatives have shown MAO-B inhibitory activity in the sub-micromolar range (IC₅₀ values as low as 0.0023 µM), highlighting the significant research value of this chemical scaffold . The mechanism of action for these inhibitors often involves the benzoxazole core interacting with the polar region of the MAO enzyme's active site, while appended groups extend into the enzyme's entrance cavity, enhancing potency and selectivity . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this compound with appropriate precautions, as bromoalkyl intermediates often require careful handling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

5-(bromomethyl)-2-methyl-1,3-benzoxazole

InChI

InChI=1S/C9H8BrNO/c1-6-11-8-4-7(5-10)2-3-9(8)12-6/h2-4H,5H2,1H3

InChI Key

DMBRFAIDBVGHQM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)CBr

Origin of Product

United States

Reactivity and Advanced Chemical Transformations of 5 Bromomethyl 2 Methylbenzo D Oxazole

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The electron-rich benzoxazole (B165842) ring system activates the benzylic C-Br bond, making the methylene (B1212753) carbon an excellent electrophilic site for nucleophilic attack. This reactivity is the basis for a wide range of substitution reactions.

Amination Reactions with Diverse Amine Nucleophiles

The reaction of 5-(bromomethyl)-2-methylbenzo[d]oxazole with a wide array of primary and secondary amines proceeds readily to form the corresponding 5-(aminomethyl)-2-methylbenzo[d]oxazole derivatives. This classic SN2 reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, in the presence of a non-nucleophilic base like potassium carbonate or triethylamine to neutralize the hydrogen bromide byproduct.

The scope of amine nucleophiles is broad, encompassing aliphatic and aromatic amines, as well as more complex structures like heterocycles and amino acid esters. The high reactivity of the benzylic bromide ensures that these reactions generally proceed under mild conditions with high yields, providing a straightforward route to compounds bearing a crucial (2-methylbenzo[d]oxazol-5-yl)methylamino moiety. A study on the synthesis of 2-methylbenzo[d]oxazole derivatives for evaluation as monoamine oxidase (MAO) inhibitors utilized such a nucleophilic substitution reaction, where the bromomethyl group was displaced by various amines in DMF with potassium carbonate at room temperature. researchgate.net

Table 1: Representative Amination Reactions

Amine Nucleophile Product Typical Conditions
Piperidine 2-Methyl-5-(piperidin-1-ylmethyl)benzo[d]oxazole K₂CO₃, DMF, Room Temp, 24h
Morpholine 4-((2-Methylbenzo[d]oxazol-5-yl)methyl)morpholine K₂CO₃, DMF, Room Temp, 24h

Formation of Ethers and Thioethers via Oxygen and Sulfur Nucleophiles

Analogous to amination, the bromomethyl group readily reacts with oxygen and sulfur nucleophiles to yield ethers and thioethers, respectively. The Williamson ether synthesis, involving the reaction with an alkoxide or phenoxide, is a standard method for forming the C-O bond. These reactions are typically performed in solvents like tetrahydrofuran (THF) or DMF.

Sulfur nucleophiles, such as thiolates, are generally more potent than their oxygen counterparts due to sulfur's higher polarizability and the "alpha effect" in some cases. chemistrysteps.commasterorganicchemistry.com Consequently, reactions with thiols often proceed more rapidly and under milder conditions than with alcohols. nih.gov This provides an efficient pathway to 5-((alkylthio)methyl)- and 5-((arylthio)methyl)-2-methylbenzo[d]oxazoles, which are valuable intermediates in medicinal chemistry.

Table 2: Ether and Thioether Formation Reactions

Nucleophile Product Class Typical Conditions
Sodium Methoxide Aryl Methyl Ether CH₃OH, Reflux
Sodium Phenoxide Aryl Phenyl Ether DMF, 80 °C

Carbon-Carbon Bond Formation through Alkylation with Stabilized Carbanions

The electrophilic nature of the bromomethyl group allows for the formation of new carbon-carbon bonds through reactions with stabilized carbanions. Nucleophiles such as enolates derived from malonic esters, β-ketoesters, or cyanoacetates can displace the bromide to introduce new carbon frameworks. These reactions are fundamental in synthetic chemistry for chain extension and the construction of more complex molecules.

A modern variation involves the use of boron-stabilized carbanions. For instance, the reaction of 1,1-bis(pinacolboronate) esters with alkyl halides, induced by a metal alkoxide, generates a boron-stabilized carbanion that subsequently attacks the electrophile. nih.gov Applying this methodology, this compound can serve as the electrophile, reacting with an α-boryl carbanion to form a new C-C bond and yield a homologated alkylboronic ester, a versatile synthetic intermediate. nih.gov

Transition-Metal Catalyzed Cross-Coupling Reactions Involving the Bromomethyl Group

While nucleophilic substitution is a primary mode of reactivity, the bromomethyl group can also participate in various transition-metal-catalyzed cross-coupling reactions, which have become powerful tools for C-C bond formation.

Suzuki-Miyaura Coupling Strategies for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, typically involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. nih.govresearchgate.net While aryl and vinyl halides are the most common substrates, the coupling of benzylic halides, including bromides, has also been successfully developed. nih.govumt.edursc.org

This reaction allows for the direct arylation or vinylation of the benzylic position, forming diarylmethane or allyl-benzoxazole structures. The success of the reaction depends heavily on the choice of catalyst, ligand, base, and solvent system to favor the desired cross-coupling pathway over side reactions like homocoupling or β-hydride elimination. Microwave-assisted protocols have been shown to accelerate these couplings significantly. nih.govumt.edu

Table 3: Conditions for Suzuki-Miyaura Coupling of Benzylic Bromides

Catalyst / Ligand Base Solvent Temperature Reference
Pd(OAc)₂ / JohnPhos K₂CO₃ DMF 160 °C (Microwave) nih.gov
Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 100 °C rsc.org

Other Cross-Coupling Modalities

Beyond the Suzuki-Miyaura reaction, other cross-coupling methodologies can be employed to functionalize the bromomethyl group.

Kumada Coupling : This reaction involves the coupling of an organic halide with a Grignard reagent, typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.orgchem-station.com It represents one of the earliest developed cross-coupling methods and is effective for forming C-C bonds between sp³-hybridized carbons (like the bromomethyl group) and sp²- or sp³-hybridized carbons of the Grignard reagent. acs.org The high reactivity of Grignard reagents, however, limits the functional group tolerance of the reaction. chem-station.com

Heck Reaction : The Mizoroki-Heck reaction traditionally couples aryl or vinyl halides with alkenes. wikipedia.orgchemeurope.comorganic-chemistry.org However, variants using benzylic halides have been developed. wikipedia.orgchemeurope.comnih.gov Nickel-catalyzed Heck-type reactions of benzyl chlorides with simple olefins have been shown to proceed at room temperature, offering a route to allylbenzene derivatives. nih.gov This methodology provides a pathway to introduce alkenyl groups at the methylene position of the this compound.

Intramolecular Cyclization and Rearrangement Pathways

The presence of the bromomethyl group ortho to the oxazole (B20620) nitrogen in the fused benzene (B151609) ring system of this compound provides a unique opportunity for intramolecular cyclization reactions. These reactions can lead to the formation of novel tricyclic and tetracyclic heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

One plausible pathway involves the intramolecular N-alkylation of a suitably positioned nucleophile. For instance, if a nucleophilic group, such as an amine or a thiol, is introduced at the 2-methyl position of the benzoxazole ring, a subsequent intramolecular cyclization can occur. The reaction would proceed via the displacement of the bromide ion by the nucleophile, leading to the formation of a new ring fused to the benzoxazole core. The conditions for such cyclizations are typically mild, often requiring a non-nucleophilic base to facilitate the reaction.

Entry Nucleophile Base Solvent Temperature (°C) Product Yield (%)
12-(Aminomethyl) groupK₂CO₃Acetonitrile80Fused pyrazino[1,2-a]benzoxazole derivative75
22-(Hydroxymethyl) groupNaHTHF60Fused oxazino[3,2-a]benzoxazole derivative68
32-(Thiolmethyl) groupCs₂CO₃DMF100Fused thiazinano[3,2-a]benzoxazole derivative82

This table presents hypothetical data for illustrative purposes, based on typical conditions for analogous intramolecular cyclization reactions.

Rearrangement pathways for this compound are less commonly reported but can be envisaged under specific conditions. For example, under thermal or photochemical conditions, a wiley-vch.denih.gov-sigmatropic rearrangement could potentially occur, leading to the migration of the bromomethyl group to a different position on the benzoxazole ring system. However, such rearrangements would likely compete with intermolecular reactions, especially at higher concentrations.

Another potential rearrangement could be initiated by the formation of a reactive intermediate, such as a carbocation at the benzylic position. This could be achieved by treatment with a Lewis acid. The resulting carbocation could then undergo a Wagner-Meerwein-type rearrangement, although this is less probable in a rigid aromatic system.

Elaboration into Polycyclic and Fused Heterocyclic Systems

The bromomethyl group of this compound is a key functional group for the elaboration of the benzoxazole core into more complex polycyclic and fused heterocyclic systems. This can be achieved through a variety of synthetic strategies, including multi-step reaction sequences and one-pot tandem reactions.

One common approach involves the initial conversion of the bromomethyl group into a different functional group that is more amenable to subsequent cyclization reactions. For example, the bromide can be displaced by azide (B81097) to form an azidomethyl derivative. This can then undergo a [3+2] cycloaddition reaction with an alkyne to form a triazole ring, which can be further elaborated into a fused system.

Alternatively, the bromomethyl group can be used in transition-metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. For instance, a Suzuki coupling with a boronic acid derivative containing a pendant reactive group can set the stage for a subsequent intramolecular cyclization to form a new fused ring.

Reaction Type Reagents Catalyst Product
Sonogashira Coupling/CyclizationTerminal alkyne with a nucleophilic group, CuI, BasePd(PPh₃)₄Fused pyridobenzoxazole derivative
Heck Coupling/CyclizationAlkene with a reactive tether, BasePd(OAc)₂Fused azepino[4,5-b]benzoxazole derivative
Buchwald-Hartwig Amination/CyclizationAmine with a pendant electrophile, BasePd₂(dba)₃, LigandFused diazepino[1,2-a]benzoxazole derivative

This table provides examples of potential reaction pathways for the elaboration of this compound into fused heterocyclic systems.

Furthermore, the bromomethyl group can act as an electrophile in Friedel-Crafts-type reactions, where an intramolecular cyclization onto an adjacent aromatic ring can lead to the formation of a new six-membered ring. This approach is particularly useful for the synthesis of quinoline- and isoquinoline-fused benzoxazole derivatives. The reaction is typically promoted by a Lewis acid, such as aluminum chloride or iron(III) chloride.

The strategic application of these and other synthetic methodologies allows for the construction of a diverse library of polycyclic and fused heterocyclic compounds derived from this compound, each with potentially unique chemical and physical properties.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 5 Bromomethyl 2 Methylbenzo D Oxazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connectivity. For 2,5-disubstituted benzoxazoles like 5-(Bromomethyl)-2-methylbenzo[d]oxazole, various NMR experiments are crucial for structural elucidation rsc.org.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of each proton provides information about its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the coupling constant (J) quantifies the interaction between them.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the bromomethyl protons. The aromatic protons on the benzoxazole (B165842) ring typically appear in the downfield region (δ 7.0-8.0 ppm). The methyl group protons at the 2-position are expected to resonate as a singlet in the upfield region (around δ 2.6 ppm). The methylene (B1212753) protons of the bromomethyl group at the 5-position would also appear as a singlet, further downfield than the methyl group due to the deshielding effect of the adjacent bromine atom (typically around δ 4.7 ppm).

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~7.6d~8.5
H-6~7.4dd~8.5, ~1.8
H-7~7.7d~1.8
2-CH₃~2.6s-
5-CH₂Br~4.7s-

Note: The predicted values are based on the analysis of structurally related 2,5-disubstituted benzoxazole derivatives.

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its bonding environment and hybridization state.

In the ¹³C NMR spectrum of this compound, the carbon of the methyl group (2-CH₃) is expected to appear at the most upfield position (around δ 14-15 ppm). The carbon of the bromomethyl group (5-CH₂Br) will be further downfield (around δ 32-34 ppm). The aromatic and heterocyclic carbons of the benzoxazole core will resonate in the downfield region (δ 110-165 ppm). The quaternary carbon at position 2 of the oxazole (B20620) ring is typically observed around δ 163-165 ppm. The specific chemical shifts of the aromatic carbons are influenced by the substituents.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
2-CH₃~14.5
5-CH₂Br~33.0
C-4~125.0
C-5~135.0
C-6~120.0
C-7~110.5
C-3a~142.0
C-7a~151.0
C-2~164.0

Note: The predicted values are based on the analysis of structurally related 2,5-disubstituted benzoxazole derivatives.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for determining the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the structure. For this compound, COSY would show correlations between the coupled aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. The structures of newly synthesized 2,5-disubstituted benzoxazoles are often elucidated by mass spectrometry rsc.orgubc.ca.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₉H₈BrNO), HRMS would be used to confirm this molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.

Interactive Data Table: HRMS Data for this compound

Molecular FormulaCalculated Exact MassObserved Exact Mass
C₉H₈BrNO224.9835[Experimental Value]

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The structures of new 2,5-disubstituted benzoxazoles are typically characterized by IR spectral data rsc.org.

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the methyl and aromatic groups, the C=N stretching of the oxazole ring, and the C-O-C stretching of the ether linkage within the ring. The C-Br stretching of the bromomethyl group would also be present.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Absorption Range (cm⁻¹)
Aromatic C-HStretching3000-3100
Aliphatic C-H (methyl)Stretching2850-2960
C=N (oxazole ring)Stretching1600-1650
C=C (aromatic ring)Stretching1450-1600
C-O-C (oxazole ring)Asymmetric Stretching1240-1270
C-BrStretching600-700

Note: The predicted values are based on typical absorption ranges for these functional groups in similar molecular environments.

X-ray Crystallography for Solid-State Structural Conformation

Analysis of analogous compounds reveals that the benzoxazole ring system is characteristically planar. This planarity is a consequence of the fused aromatic benzene ring and the oxazole ring, which together form a rigid bicyclic structure. The molecular planarity of the benzoxazole core is a critical factor that dictates the crystal packing, often leading to efficient arrangements stabilized by π-π stacking interactions between the aromatic systems of adjacent molecules.

Detailed structural information for various substituted benzoxazole derivatives has been established through single-crystal X-ray diffraction studies. For instance, the analysis of compounds such as 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole and 2-[(arylidene) cyanomethyl] benzoxazoles has shown that they crystallize in the triclinic system with a P-1 space group. nih.govresearchgate.net This indicates a centrosymmetric crystal structure.

The solid-state conformation of benzoxazole derivatives is also influenced by the nature and position of their substituents. These substituent groups can engage in various intermolecular interactions, including hydrogen bonding and halogen bonding, which further stabilize the crystal lattice. For example, in the crystal structure of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, the bromine atom plays a significant role in the molecular packing, with a C-Br bond length determined to be 1.9055 Å by X-ray diffraction.

The table below presents crystallographic data for representative benzoxazole derivatives, which can serve as a model for predicting the structural parameters of this compound.

Table 1: Crystallographic Data for Selected Benzoxazole Derivatives

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°)
2-[(4-chlorophenylazo) cyanomethyl] benzoxazole C₁₅H₉ClN₄O Triclinic P-1 7.6161 7.8570 12.8711 106.855 90.856 102.769
(E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile C₁₇H₁₂N₂O Monoclinic P2₁/c 11.0508 12.0159 10.0074 90 94.761 90

Data sourced from studies on related benzoxazole derivatives.

Synthetic Utility and Applications in Advanced Organic Synthesis

5-(Bromomethyl)-2-methylbenzo[d]oxazole as a Versatile Synthetic Building Block

This compound is a highly functionalized heterocyclic compound that serves as a valuable and versatile building block in organic synthesis. Its utility stems from the presence of two key reactive sites: the benzoxazole (B165842) core and the bromomethyl group. The benzoxazole ring system is considered a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with significant biological activity. researchgate.net The true versatility of this specific reagent, however, lies in the high reactivity of the bromomethyl substituent attached to the 5-position of the benzoxazole ring.

The C-Br bond in the bromomethyl group is polarized, rendering the benzylic carbon atom electrophilic and susceptible to nucleophilic attack. This functional group is an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of diverse chemical functionalities onto the benzoxazole core, making it an ideal starting material for creating new and complex molecules. nih.gov The strategic placement of the reactive bromomethyl group on the stable benzoxazole framework enables chemists to readily perform chemical modifications, attaching various side chains and building more elaborate structures.

Role in the Construction of Complex Molecular Architectures

The inherent reactivity of this compound makes it an important intermediate in the multistep synthesis of complex molecular architectures. nih.govlifechemicals.com Its ability to act as a potent electrophile allows for its covalent linkage to other molecular fragments, a fundamental process in the assembly of larger, more intricate compounds.

In a typical synthetic sequence, the benzoxazole moiety can be incorporated into a target molecule via a nucleophilic substitution reaction where a nucleophile from another molecule displaces the bromide ion. This reaction forms a new carbon-nucleophile bond, effectively tethering the benzoxazole unit to another molecular scaffold. This strategy is particularly useful for synthesizing molecules that combine the desirable properties of the benzoxazole core with other pharmacophores or functional groups. For instance, the reaction with amines, thiols, or alcohols allows for the construction of larger molecules containing amine, thioether, or ether linkages, respectively. This step-wise approach provides a controlled and predictable method for building molecular complexity.

Strategies for Scaffold Diversification and Combinatorial Library Synthesis

The functional group handle provided by the bromomethyl group is exceptionally well-suited for scaffold diversification and the synthesis of combinatorial libraries. nih.gov Combinatorial chemistry aims to rapidly generate a large number of structurally related compounds from a common core structure, or scaffold. researchgate.net This approach is a cornerstone of modern drug discovery, allowing for the efficient exploration of chemical space to identify new bioactive molecules.

Using this compound as the central scaffold, a library of derivatives can be synthesized by reacting it with a collection of diverse nucleophiles in a parallel fashion. For example, dispensing the benzoxazole building block into an array of reaction vessels (such as a 96-well plate) and then adding a different nucleophilic reactant to each well allows for the simultaneous creation of hundreds of unique products. This high-throughput approach enables the systematic modification of the substituent at the 5-position, leading to a library of analogues with varied physicochemical properties. This strategy has been successfully applied to similar oxazole (B20620) scaffolds where a hydroxyl group is first converted to a bromide to facilitate displacement with various thiols, phenols, and other nucleophiles to create diverse libraries of compounds. nih.gov

Precursor to Chemically Diverse Benzoxazole Analogues

As a reactive precursor, this compound provides access to a wide array of chemically diverse benzoxazole analogues. The nature of the final product is determined by the choice of the nucleophile used in the substitution reaction. This flexibility is a key advantage in synthetic organic chemistry, enabling the tailored synthesis of molecules with specific desired functionalities.

Common transformations involving this compound include:

Ether Formation: Reaction with alcohols or phenols in the presence of a base yields the corresponding ethers.

Thioether Formation: Treatment with thiols or thiophenols results in the formation of thioethers. nih.gov

Amine Alkylation: Reaction with primary or secondary amines produces secondary or tertiary amines, respectively.

Ester Formation: Displacement with a carboxylate salt (R-COO⁻) leads to the formation of an ester linkage.

Azide (B81097) Introduction: Reaction with sodium azide provides the corresponding azidomethyl derivative, which can be further transformed, for example, by reduction to an amine or via cycloaddition reactions. nih.gov

Carbon-Carbon Bond Formation: Reaction with soft carbon nucleophiles, such as stabilized carbanions (e.g., malonic esters), allows for the extension of the carbon skeleton.

The table below summarizes the synthesis of various benzoxazole analogues starting from this compound.

Reactant Type (Nucleophile)Resulting Functional GroupProduct Class
Alcohol/Phenol (R-OH)-CH₂-O-REther
Thiol/Thiophenol (R-SH)-CH₂-S-RThioether
Amine (R₂-NH)-CH₂-NR₂Amine
Carboxylate (R-COO⁻)-CH₂-O-C(=O)REster
Azide (N₃⁻)-CH₂-N₃Azide
Cyanide (CN⁻)-CH₂-CNNitrile

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-(Bromomethyl)-2-methylbenzo[d]oxazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via van Leusen’s oxazole synthesis, which involves reacting aldehydes with TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol under reflux with potassium carbonate as a base . Critical parameters include stoichiometric control of reagents (e.g., equimolar aldehyde and TosMIC), reaction temperature (70°C), and reflux duration (3 hours). Post-reaction extraction with methyl tert-butyl ether and purification via rotary evaporation are essential for isolating the product . Alternative methods, such as Bischler-Napieralski conditions, may also apply but require careful monitoring of cyclization steps to avoid side products .

Q. What spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Provides exact mass confirmation (e.g., calculated vs. experimental values for molecular ions like [M+H]+) .
  • Elemental Analysis : Validates purity by comparing experimental and theoretical C/H/N percentages (e.g., C 73.20% calc. vs. 73.00% expt. for related oxazoles) .
  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns (e.g., methyl and bromomethyl groups) and aromatic proton environments .
  • Table :
ParameterValueSource
Molecular FormulaC₉H₈BrNO
Molecular Weight226.07 g/mol
HRMS (EI)m/z 225.98 [M+H]+ (calc.)

Advanced Research Questions

Q. How does the bromomethyl group in this compound influence its reactivity in nucleophilic substitutions or cross-coupling reactions?

  • Methodological Answer : The bromomethyl group acts as an electrophilic site, enabling alkylation or Suzuki-Miyaura cross-coupling. For example, in adamantane-based drug candidates, bromomethyl-substituted oxazoles undergo alkylation with amines or thiols under basic conditions (e.g., NaH in DMF) . Kinetic studies should monitor reaction progress via TLC or LC-MS to optimize substitution efficiency. Competing elimination pathways (e.g., dehydrohalogenation) must be mitigated by controlling temperature and base strength .

Q. What role does this compound play in halogen bonding for crystal engineering or supramolecular assembly?

  • Methodological Answer : The bromine atom participates in halogen bonding (Br⋯N/O interactions) with electron-rich acceptors (e.g., pyridines, oxazoles). In cocrystallization studies with perfluorinated iodobenzenes, brominated oxazoles enhance lattice stability and modulate luminescence properties. Electrostatic potential maps (calculated at B3LYP/6-31G* level) can rank acceptor sites to predict packing motifs .

Q. How is this compound utilized as a precursor in medicinal chemistry?

  • Methodological Answer : The compound serves as a versatile intermediate for:

  • Anticancer Agents : Alkylation of amines or heterocycles (e.g., imidazopyridines) to enhance target binding .
  • Protease Inhibitors : Functionalization via SN2 reactions to introduce pharmacophores (e.g., tetrazole groups) .
  • In Vivo Probes : Radiolabeling (e.g., ¹¹C/¹⁸F) for PET imaging, requiring optimized reaction kinetics to minimize by-products .

Q. What safety protocols are critical when handling this compound due to its brominated structure?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated by-products.
  • Waste Disposal : Neutralize with sodium thiosulfate before disposal to reduce environmental toxicity .

Contradictions and Considerations

  • Synthesis Routes : Van Leusen’s method () is preferred for scalability, while Bischler-Napieralski conditions () may require stringent moisture control.
  • Reactivity : Bromomethyl groups are prone to hydrolysis; anhydrous conditions are critical for alkylation steps .

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